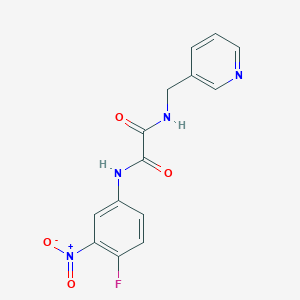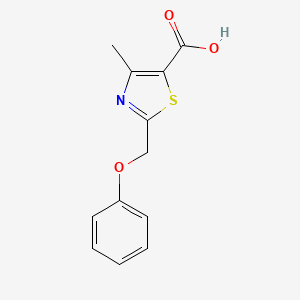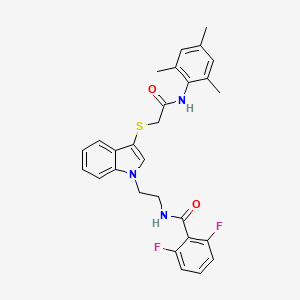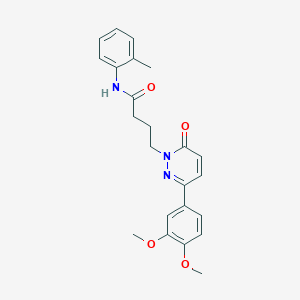
N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C14H11FN4O4 and its molecular weight is 318.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
- Novel Synthetic Approaches : A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide. This methodology is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Medical Imaging and Diagnostics
- Tumor Imaging and Phototherapy : A study on near-infrared (NIR) organic dyes for tumor research utilized N1-(pyridin-4-ylmethyl)ethane-1,2-diamine (PY), a compound related to the subject molecule, for enhancing specificity in tumor imaging. This fluorophore-spacer-receptor molecular probe showed high spatial resolution photoacoustic imaging in mice and effective tumor photothermal ablation (Meng et al., 2017).
Fluorescence and Luminescence Studies
- Fluorophore-Containing Nitroxide Probes : A fluorophore-nitroxide was synthesized to detect oxygen-centered free radicals. This study reflects the potential application of fluorophore-containing compounds in biological systems for detecting free radicals (Pou et al., 1993).
- Luminescent Sensing of p-Nitroaniline : Triphenylamine-functionalized luminescent sensors, structurally related to the query compound, showed high sensitivity and selectivity for p-nitroaniline detection, indicating the potential of similar compounds in sensing applications (Ji et al., 2018).
Photophysical Properties
- Electron Transfer in Photochemistry : Nitrophenyldihydropyridines, which are structurally similar, demonstrated intramolecular electron transfer in photochemistry, leading to charge-separated species. This suggests potential applications in designing photoinduced electron-transfer systems (Fasani et al., 2006).
Fluorescence Properties Characterization
- Fluorescence Characterization of Derivatives : 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives, structurally related to the query compound, were studied for their fluorescence properties, offering insights into the fluorescence characteristics of similar compounds (Al-Dirbashi et al., 1998).
Catalysis and Chemical Reactions
- Cu-Catalyzed N-Arylation : N,N'-Bis(pyridin-2-ylmethyl)oxalamide was used as a promoter for Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides. This showcases the catalytic applications of compounds structurally similar to the query molecule (Bhunia et al., 2022).
Sensor Technology
- Fluorescent Probes and Sensors : The synthesis and application of a pyrene-based fluorescent probe for selective Ni2+ ion detection reflects the potential of structurally similar compounds in sensor technology (Khan et al., 2018).
Propiedades
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O4/c15-11-4-3-10(6-12(11)19(22)23)18-14(21)13(20)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKSJUCPTQKABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)



![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2967513.png)
![3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2967515.png)
![7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-](/img/structure/B2967517.png)
![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)


![2,3-Dihydroxybicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2967524.png)

![N-(2-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2967527.png)
